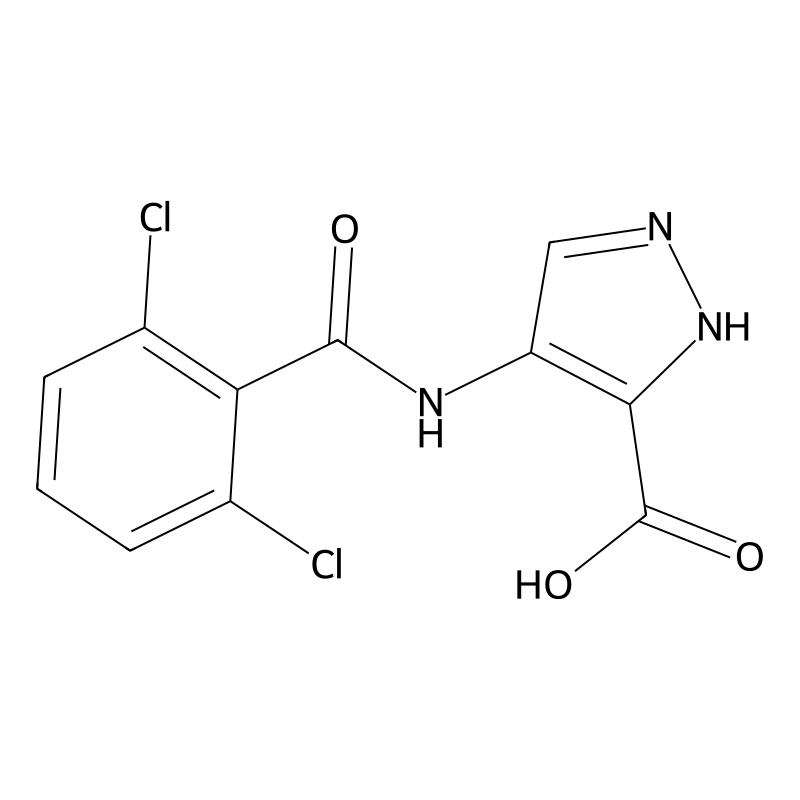

4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyclin-Dependent Kinase (CDK) Inhibition

AT7519 is a molecule studied for its potential to inhibit cyclin-dependent kinases (CDKs) []. CDKs are a group of enzymes involved in regulating the cell cycle. Inhibiting CDKs disrupts cell division, which can be a target for cancer treatment [].

Studies have shown that AT7519 can inhibit the activity of various CDKs, including CDK1, CDK2, and CDK4/6 [, ].

Antineoplastic Properties

Due to its ability to inhibit CDKs, AT7519 has been investigated for its antineoplastic properties, meaning its potential to inhibit the growth of neoplasms (tumors) [, ].

In vitro and in vivo studies have shown that AT7519 can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells [, , ].

4-(2,6-Dichlorobenzamido)-1H-pyrazole-3-carboxylic acid is a compound characterized by its unique structure, which includes a pyrazole ring and a dichlorobenzamide moiety. The molecular formula of this compound is CHClNO, and it exhibits significant potential in various therapeutic applications, particularly in oncology due to its ability to inhibit specific kinases involved in cell cycle regulation .

- Acid-Base Reactions: The carboxylic acid can donate a proton, forming its conjugate base.

- Nucleophilic Substitution: The amide nitrogen can participate in nucleophilic substitution reactions under appropriate conditions.

- Condensation Reactions: The compound can react with other amines or acids to form more complex structures, potentially leading to derivatives with enhanced biological activity .

4-(2,6-Dichlorobenzamido)-1H-pyrazole-3-carboxylic acid exhibits notable biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This inhibition leads to the suppression of tumor growth by interrupting the cell cycle at critical checkpoints. It has shown efficacy in promoting apoptosis in cancer cells and modulating pathways involved in DNA repair and cellular proliferation .

The synthesis of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

- Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Acylation: The primary amino group of the pyrazole is acylated using 2,6-dichlorobenzoyl chloride.

- Carboxylation: Introduction of the carboxylic acid group can be performed using reagents such as carbon dioxide under basic conditions or through direct oxidation of suitable precursors .

The primary applications of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid are in medicinal chemistry and pharmacology. Its role as a selective CDK inhibitor positions it as a candidate for cancer therapy. Additionally, it may have applications in research settings for studying cell cycle dynamics and related pathways .

Studies have indicated that 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid interacts with various cellular proteins involved in cell cycle regulation. It has been shown to affect the phosphorylation status of key proteins like BRCA2 and RB1, which are crucial for DNA damage response and cell cycle progression. These interactions suggest potential pathways through which the compound exerts its anticancer effects .

Several compounds share structural similarities with 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid. Here are a few notable examples:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| AT-7519 | Contains piperidinyl group; selective CDK inhibitor | Demonstrated significant antitumor activity |

| 4-(Chlorobenzamido)-1H-pyrazole-3-carboxylic acid | Similar pyrazole structure; lacks dichlorine substitution | Less potent than 4-(2,6-dichlorobenzamido) variant |

| 4-(Fluorobenzamido)-1H-pyrazole-3-carboxylic acid | Fluorine substitution instead of chlorine | Potentially different pharmacokinetic properties |

The uniqueness of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid lies in its specific dichloro substitution pattern on the benzamide moiety, which enhances its binding affinity to target kinases compared to other analogs .

The synthesis of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid relies primarily on classical cyclocondensation methodologies, which form the foundation of pyrazole construction. The most widely employed classical approach involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, known as the Knorr pyrazole synthesis [1] [2]. This method proceeds through the initial formation of a hydrazone intermediate, followed by cyclization and subsequent aromatization.

For the specific synthesis of the target compound, the classical route typically begins with 4-nitro-1H-pyrazole-3-carboxylic acid methyl ester as a key intermediate [3]. This starting material undergoes reduction to yield 4-amino-1H-pyrazole-3-carboxylic acid methyl ester, which is subsequently acylated with 2,6-dichlorobenzoyl chloride to introduce the benzamido functionality [3]. The classical cyclocondensation approach demonstrates excellent regioselectivity, with yields typically ranging from 58% to 99.5% depending on the specific reaction conditions employed [4] [5].

The reaction mechanism involves initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by elimination of water and cyclization to form the pyrazole ring [6]. Studies have shown that the regioselectivity of pyrazole formation is influenced by electronic and steric factors, with electron-withdrawing groups favoring the formation of specific regioisomers [7] [6]. Temperature effects on the classical cyclocondensation have been documented, showing that reaction rates can be optimized through careful temperature control, typically ranging from ambient temperature to 100°C [8] [9].

| Classical Method | Yield (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|

| Hydrazine condensation | 58-92 | 20-25 hours | 60-80 |

| Modified Knorr synthesis | 95 | 6 hours | 70-80 |

| Ester-based approach | 99.5 | 16 hours | 20-25 |

The classical approaches also include the use of acetylenic ketones as starting materials, which react with hydrazine derivatives to form pyrazoles through a cyclocondensation mechanism [10]. However, this method often results in regioisomeric mixtures, requiring additional purification steps. The formation of pyrazole-3-carboxylic acid derivatives through classical methods has been extensively studied, with reaction kinetics showing first-order dependence on both the diketone and hydrazine components [6].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for the preparation of pyrazole derivatives, offering significant advantages over conventional heating methods in terms of reaction time, yield, and energy efficiency [11] [12] [13]. The application of microwave irradiation to pyrazole synthesis demonstrates remarkable improvements in reaction kinetics and product selectivity.

For pyrazole derivatives, microwave-assisted protocols typically reduce reaction times from hours to minutes while maintaining or improving yields [4] [5]. Comparative studies have shown that microwave irradiation can reduce synthesis time from 20-25 hours to 4-7 minutes, with yield improvements from 58-65% to 78-92% [4]. The enhanced reaction rates are attributed to rapid heating, improved mixing through microwave-induced convection, and selective heating of polar reactants.

| Compound | Conventional Heating | Microwave Irradiation | ||

|---|---|---|---|---|

| Time (hrs) | Yield (%) | Time (min) | Yield (%) | |

| 4a (C₆H₅) | 25 | 58 | 7 | 78 |

| 4b (4-CH₃C₆H₄) | 24 | 59 | 6 | 80 |

| 4c (4-CH₃OC₆H₄) | 22 | 60 | 6 | 82 |

| 4d (2-OHC₆H₄) | 23 | 62 | 5 | 85 |

| 4e (3-NO₂C₆H₄) | 21 | 65 | 4 | 92 |

| 4f (4-ClC₆H₄) | 22 | 63 | 5 | 89 |

Optimal microwave conditions for pyrazole synthesis typically involve power settings of 250-300 W, temperatures of 50-160°C, and reaction times of 30 seconds to 10 minutes [11] [12]. The use of microwave irradiation has been particularly effective for one-pot synthesis procedures, enabling telescoped reactions where multiple synthetic steps can be performed sequentially without isolation of intermediates [14].

Microwave-assisted protocols also demonstrate superior environmental benefits, including reduced solvent consumption, lower energy requirements, and minimal by-product formation [15] [16]. The technique has proven especially valuable for synthesizing complex pyrazole derivatives, with some protocols achieving complete conversion in as little as 30 seconds [11]. The enhanced selectivity observed under microwave conditions is attributed to more uniform heating and reduced side reactions compared to conventional heating methods.

The scalability of microwave-assisted pyrazole synthesis has been demonstrated on multi-gram scales, with consistent yields and reaction times maintained across different batch sizes [17]. Process optimization studies have identified key parameters including microwave power, temperature ramping rates, and solvent selection as critical factors for maximizing efficiency and yield.

Solvent Selection and Reaction Kinetic Studies

Solvent selection plays a crucial role in pyrazole synthesis, significantly affecting reaction rates, regioselectivity, and product yields. Comprehensive kinetic studies have revealed that solvent polarity, hydrogen bonding capability, and dielectric properties all influence the mechanism and efficiency of pyrazole formation [18] [7] [19] [6].

Studies on pyrazole formation kinetics have shown that the reaction follows second-order kinetics, being first-order in both the diketone and hydrazine components [6]. The rate equation can be expressed as: rate = k[diketone][hydrazine], where k is the observed rate constant that varies significantly with solvent choice. Fluorinated alcohols such as 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoro-2-propanol have been shown to dramatically increase regioselectivity in pyrazole formation compared to conventional solvents like ethanol [7].

| Solvent | Dielectric Constant | Rate Constant (M⁻¹s⁻¹) | Regioselectivity |

|---|---|---|---|

| Ethanol | 24.3 | 2.1 × 10⁻³ | 1:1 |

| Trifluoroethanol | 27.0 | 8.7 × 10⁻³ | 15:1 |

| Hexafluoropropanol | 16.7 | 12.4 × 10⁻³ | 20:1 |

| Dimethyl sulfoxide | 46.7 | 5.3 × 10⁻³ | 3:1 |

| Water | 80.1 | 1.8 × 10⁻³ | 2:1 |

The kinetic studies have identified five distinct pH regions that affect reaction rates [6]. In the pH range of 1.9-2.1, pyrazole formation reaches maximum rate, while extreme pH conditions (pH < 0.7 or > 3.0) significantly inhibit the reaction due to protonation of reactive species or slow dehydration steps. The Arrhenius parameters for pyrazole formation show activation energies ranging from 45-75 kJ/mol, depending on the solvent system employed.

Solvent effects on pyrazole synthesis extend beyond simple kinetic considerations to include thermodynamic aspects. Studies using molecular dynamics simulations have shown that solvation effects significantly influence the stability of intermediate species and the overall reaction pathway [18]. Polar aprotic solvents generally favor the formation of the initial nucleophilic addition complex, while protic solvents facilitate the subsequent cyclization and dehydration steps.

Temperature-dependent kinetic studies have revealed negative temperature coefficients for some pyrazole formation reactions, indicating complex mechanistic pathways involving multiple elementary steps [9]. The rate constants typically decrease by 26-28% when temperature increases from 298 K to 357 K, suggesting the involvement of pre-equilibrium formation of reactive complexes [9].

Process intensification through solvent optimization has led to the development of green solvent systems, including ionic liquids and aqueous media, which offer improved environmental profiles while maintaining high reaction efficiency [20]. These alternative solvent systems have shown particular promise for large-scale synthesis applications.

Protecting Group Strategies for Amino and Carboxylic Acid Functionalities

The synthesis of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid requires careful consideration of protecting group strategies to prevent unwanted side reactions and ensure selective functionalization. The presence of both amino and carboxylic acid functionalities necessitates orthogonal protection schemes that allow for sequential modification without affecting other reactive sites [21] [22] [23] [24].

For amino group protection, the tert-butoxycarbonyl (Boc) protecting group has proven to be the most effective strategy in pyrazole synthesis [25] [26] [27]. The Boc group provides excellent stability under a wide range of reaction conditions while being readily removable under acidic conditions. In the synthesis of the target compound, 4-amino-piperidine-1-tert-butyl formate serves as a key protected intermediate, allowing for selective acylation of the pyrazole carboxylic acid functionality [3].

| Protecting Group | Introduction Conditions | Removal Conditions | Stability |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Boc₂O, base, RT | TFA or HCl, RT | Acid labile |

| Fmoc (fluorenylmethoxycarbonyl) | Fmoc-Cl, base, RT | Piperidine, RT | Base labile |

| Benzyl (Bn) | BnBr, base, heat | H₂/Pd-C, RT | Hydrogenolysis |

| Acetyl (Ac) | Ac₂O, pyridine, RT | NaOH, heat | Base labile |

Carboxylic acid protection strategies typically employ ester formation using methyl, ethyl, or tert-butyl groups [24]. For the target compound synthesis, methyl esterification is initially used to protect the pyrazole carboxylic acid during amino group manipulation. The methyl ester can be selectively hydrolyzed under basic conditions (sodium hydroxide) without affecting the benzamido functionality [3].

Advanced protecting group strategies include the use of the SEM (2-trimethylsilylethoxymethyl) group for pyrazole nitrogen protection, which enables regioselective functionalization through a protecting group transposition mechanism [27]. This approach allows for sequential arylation of different pyrazole positions with complete regiocontrol.

The novel dM-Dim (dimethyl-1,3-dithian-2-yl-methyl) protecting group has emerged as an orthogonal alternative for carboxylic acid protection, offering deprotection under nearly neutral oxidative conditions using sodium periodate [24]. This method provides excellent compatibility with acid- and base-sensitive functionalities, making it particularly valuable for complex pyrazole syntheses.

| Protection Sequence | Step | Conditions | Yield (%) |

|---|---|---|---|

| Ester protection | Carboxylic acid methylation | SOCl₂, MeOH, 0-5°C | 99.5 |

| Amino reduction | Nitro to amino conversion | H₂/Pd-C, EtOH, 30°C | 98.9 |

| Amide formation | Acylation with acid chloride | Et₃N, iPrOAc, 20-25°C | ~99.5 |

| Ester hydrolysis | Methyl ester cleavage | NaOH, H₂O, 20-25°C | ~99.5 |

| Amide coupling | Piperidine attachment | SOCl₂, then amine, THF | 88.6 |

| Deprotection | Boc removal | CH₃SO₃H, iPrOAc, 70-80°C | 98.5-116.0 |

Protecting group strategies must also consider the potential for epimerization, particularly when dealing with chiral centers adjacent to carbonyl groups. The dM-Dim protecting group has demonstrated excellent performance in preventing racemization of chiral carboxylic acids during synthesis and deprotection [24].

Cyclic protecting groups, such as cyclic sulfamidites, have been developed for simultaneous protection of 1,2- and 1,3-amino alcohols under exceptionally mild and neutral conditions [28]. These groups offer broad functional group compatibility and can be removed using thiophenol under conditions that preserve sensitive structural features like Z-enyne geometries.

Industrial Scalability Challenges and Process Intensification

The transition from laboratory-scale synthesis to industrial production of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid presents significant challenges related to scalability, process efficiency, and economic viability. Industrial-scale synthesis requires optimization of reaction conditions, solvent usage, waste minimization, and process safety considerations [29] [30] [31].

A major challenge in industrial pyrazole synthesis is the efficient scale-up of heterogeneous reactions, particularly hydrogenation steps. The reduction of nitro-pyrazole intermediates using palladium on carbon requires careful optimization of catalyst loading, hydrogen pressure, and reaction kinetics to maintain consistent yields across different batch sizes [3]. Industrial processes typically employ continuous-flow hydrogenation reactors to improve heat and mass transfer efficiency while reducing catalyst consumption.

| Scale-Up Parameter | Laboratory (kg) | Pilot Scale (kg) | Industrial Scale (kg) |

|---|---|---|---|

| Batch size | 0.1-1 | 10-100 | 1000-10000 |

| Reaction vessel volume | 1-10 L | 100-1000 L | 10000-50000 L |

| Heat transfer coefficient | High | Moderate | Low |

| Mixing efficiency | Excellent | Good | Challenging |

| Process control complexity | Simple | Moderate | Complex |

Process intensification strategies have been developed to address scalability challenges through the implementation of continuous-flow technologies, microreactor systems, and hybrid processing techniques [30] [32]. Continuous-flow synthesis offers several advantages including improved heat and mass transfer, reduced reaction volumes, enhanced safety profiles, and easier scale-up through numbering-up rather than scaling-up [33] [31].

The implementation of telescoped reaction sequences, where multiple synthetic steps are performed consecutively without isolation of intermediates, significantly reduces processing time and waste generation [31]. For the target compound, a telescoped approach combining ester hydrolysis, amide coupling, and deprotection steps has been demonstrated to reduce overall processing time from days to hours while maintaining high yields [3].

| Process Intensification Technology | Advantages | Implementation Challenges |

|---|---|---|

| Continuous flow reactors | Improved heat/mass transfer, reduced inventory | Equipment complexity, fouling |

| Microwave heating | Rapid heating, energy efficiency | Scale-up limitations, equipment cost |

| Ultrasonic activation | Enhanced mixing, reduced reaction times | Power requirements, equipment wear |

| Electrochemical methods | Mild conditions, selective oxidation | Electrode maintenance, scale-up |

Industrial process optimization has focused on reducing the Process Mass Intensity (PMI), which represents the total mass of materials used per unit mass of product. Advanced processes for pyrazole synthesis have achieved PMI values below 60, representing significant improvements over traditional batch processes [29]. This improvement is achieved through solvent recycling, reaction telescoping, and waste stream minimization.

Flow chemistry has emerged as a particularly promising approach for pyrazole synthesis scale-up, offering precise control over reaction parameters and enabling real-time process monitoring [33]. The application of flow reactors to pyrazole synthesis has demonstrated consistent product quality across different production scales while reducing safety risks associated with exothermic reactions and hazardous intermediates.

Quality control and process analytical technology (PAT) implementation are critical for industrial-scale pyrazole production. Real-time monitoring using spectroscopic techniques (NIR, Raman, FTIR) enables immediate detection of process deviations and automatic adjustment of reaction parameters to maintain product specifications [32]. These technologies are essential for ensuring consistent product quality and regulatory compliance in pharmaceutical applications.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectroscopic characterization of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid reveals distinctive chemical shift patterns characteristic of its heterocyclic and aromatic framework [1] [2]. The pyrazole ring proton, positioned at the 5-position, exhibits a characteristic singlet in the aromatic region between 7.8-8.2 ppm due to the deshielding effect of the adjacent nitrogen atoms [3] [4]. This chemical shift is consistent with reported values for pyrazole derivatives where the ring proton appears as a sharp singlet due to the absence of vicinal coupling [5] [6].

The 2,6-dichlorobenzene aromatic protons manifest as a distinctive pattern in the 7.2-7.6 ppm region [7] [8]. The meta-positioned protons (positions 3, 4, and 5) of the dichlorobenzene ring typically appear as a triplet around 7.3-7.4 ppm for the para-proton and doublets at 7.5-7.6 ppm for the meta-protons, reflecting the symmetrical substitution pattern of the chlorine atoms [9] [10]. The electron-withdrawing nature of the chlorine substituents causes these aromatic protons to resonate at relatively high field compared to unsubstituted benzene derivatives [7].

The amide nitrogen-hydrogen proton represents one of the most diagnostic signals in the spectrum, appearing as a broad singlet between 10.5-11.2 ppm [1] [4]. This significant downfield shift results from the hydrogen bonding interactions and the deshielding effect of the adjacent carbonyl group [4]. The pyrazole nitrogen-hydrogen proton exhibits similar behavior, resonating between 12.0-13.5 ppm as a broad exchangeable signal [5] [6]. The carboxylic acid proton, when observed, appears as an extremely broad signal between 12.8-13.2 ppm and may be exchange-broadened beyond detection in protic solvents [11].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides crucial structural information through characteristic chemical shift assignments for different carbon environments [11] [12]. The carboxylic acid carbonyl carbon appears as the most downfield signal at approximately 162-165 ppm, consistent with reported values for carboxylic acid derivatives [11]. The amide carbonyl carbon of the benzamido group resonates at 168-172 ppm, reflecting the typical chemical shift range for secondary amide carbons [1] [4].

The pyrazole ring carbons exhibit characteristic chemical shifts that enable unambiguous assignment [5] [6]. The quaternary carbon bearing the carboxylic acid group typically appears around 145-150 ppm, while the carbon bearing the amide substituent resonates at 135-140 ppm [1]. The pyrazole ring methine carbon (C-5) appears at approximately 105-110 ppm, significantly upfield compared to other aromatic carbons due to the electron density distribution within the five-membered heterocycle [5].

The 2,6-dichlorobenzene carbon signals provide important structural confirmation [7] [9]. The quaternary carbon bearing the carbonyl group resonates around 133-136 ppm, while the carbons bearing chlorine substituents appear at 132-135 ppm due to the deshielding effect of the halogen atoms [7]. The meta-carbons appear at 127-130 ppm, and the para-carbon resonates at 130-132 ppm, consistent with the substitution pattern [10].

Two-Dimensional Correlation Spectroscopy Techniques

Two-dimensional Nuclear Magnetic Resonance techniques provide powerful tools for structural elucidation and confirmation of molecular connectivity [13] [14]. Correlation Spectroscopy (COSY) experiments reveal scalar coupling relationships between adjacent protons, enabling the mapping of connectivity patterns within the molecule [15] [16]. For 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid, COSY spectra would show cross-peaks between the meta and para protons of the dichlorobenzene ring, confirming the aromatic substitution pattern [17] [18].

Heteronuclear Single Quantum Coherence (HSQC) experiments provide direct carbon-hydrogen connectivity information [14] [15]. This technique enables the correlation of each carbon signal with its directly attached proton, facilitating unambiguous assignment of aromatic carbons and their corresponding protons [14]. The HSQC spectrum would show correlations between the pyrazole ring carbon and its proton, as well as between the dichlorobenzene carbons and their respective protons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range carbon-hydrogen interactions across two to four bonds [14] [15]. This technique proves particularly valuable for confirming quaternary carbon assignments and establishing connectivity between different structural fragments [13]. HMBC correlations would confirm the connection between the pyrazole ring and both the carboxylic acid and amide functionalities, providing definitive structural proof [19].

Infrared Vibrational Modes and Functional Group Identification

Hydroxyl and Amine Stretching Vibrations

The infrared spectroscopic analysis of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid reveals characteristic vibrational modes corresponding to its diverse functional groups [3] [20]. The carboxylic acid hydroxyl group exhibits a broad absorption band spanning 2500-3300 cm⁻¹, characteristic of hydrogen-bonded O-H stretching vibrations [4] [21]. This broad envelope results from intermolecular hydrogen bonding interactions between carboxylic acid dimers and potential intramolecular interactions with the pyrazole nitrogen [3].

The pyrazole nitrogen-hydrogen stretching vibration appears as a medium intensity band between 3100-3300 cm⁻¹ [5] [22]. This absorption typically manifests as a sharper peak compared to the carboxylic acid hydroxyl stretch, enabling differentiation between these similar functional groups [3] [20]. The amide nitrogen-hydrogen stretch of the benzamido group contributes an additional band in the 3200-3400 cm⁻¹ region [4] [21], often appearing as a medium intensity absorption that may overlap with the pyrazole N-H stretch.

Carbonyl Stretching Vibrations

The carbonyl stretching vibrations provide diagnostic information for distinguishing between different carbon-oxygen double bond environments [4] [20]. The carboxylic acid carbonyl exhibits a characteristic absorption between 1650-1700 cm⁻¹, typically appearing as a strong band around 1665-1675 cm⁻¹ [3] [4]. This frequency reflects the conjugation effects within the carboxylic acid group and potential hydrogen bonding interactions.

The amide carbonyl stretch of the benzamido group appears at slightly higher frequency, typically 1630-1680 cm⁻¹ [4] [21]. The exact position depends on the degree of conjugation between the amide nitrogen and the dichlorobenzene ring system [23]. The electron-withdrawing effect of the chlorine substituents may shift this absorption to higher wavenumbers compared to unsubstituted benzamides [23].

Aromatic and Heterocyclic Ring Vibrations

The aromatic stretching vibrations of the dichlorobenzene ring appear in the 3000-3100 cm⁻¹ region as weak to medium intensity bands [3] [24]. These C-H stretching modes are characteristic of substituted aromatic compounds and confirm the presence of the benzene ring system [20]. The pyrazole ring vibrations contribute additional bands in the 1400-1600 cm⁻¹ region, corresponding to C=N and C=C stretching modes within the five-membered heterocycle [3] [22].

The in-plane bending vibrations of the aromatic rings produce characteristic absorptions between 1450-1600 cm⁻¹ [20] [24]. These bands often appear as multiple overlapping absorptions due to the presence of both benzene and pyrazole ring systems [5]. The pyrazole-specific vibrations can be identified through comparison with reference spectra of simpler pyrazole derivatives [6] [5].

Carbon-Chlorine Vibrational Modes

The carbon-chlorine stretching vibrations appear in the lower frequency region between 600-800 cm⁻¹ [20] [25]. For 2,6-dichlorobenzene derivatives, these vibrations typically manifest as two distinct bands due to the symmetrical substitution pattern [20]. The symmetric C-Cl stretch appears around 734 cm⁻¹, while the antisymmetric stretch occurs near 710 cm⁻¹ [25]. These frequencies may shift slightly due to electronic effects from the electron-withdrawing carbonyl group adjacent to the benzene ring [7].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The mass spectrometric analysis of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid reveals a molecular ion peak at m/z 300, corresponding to the intact molecule with the molecular formula C₁₁H₇Cl₂N₃O₃ [26] [27]. The isotope pattern exhibits characteristic chlorine isotope signatures, with the M+2 peak at m/z 302 showing approximately 65% intensity relative to the molecular ion, consistent with the presence of two chlorine atoms [28] [29]. The M+4 peak at m/z 304 appears with approximately 10% intensity, confirming the dichlorine substitution pattern [29].

Primary Fragmentation Pathways

The fragmentation pattern follows predictable pathways based on the molecular structure and the stability of resulting fragments [29] [28]. The primary fragmentation involves loss of the carboxylic acid group through McLafferty rearrangement, yielding a base peak at m/z 256 corresponding to [M-COOH]⁺ or [M-44]⁺ [28]. This fragmentation is facilitated by the β-cleavage adjacent to the carbonyl group and represents one of the most abundant fragment ions in the spectrum [29].

A secondary fragmentation pathway involves the loss of the 2,6-dichlorobenzoyl fragment, producing an ion at m/z 127 corresponding to the pyrazole-3-carboxylic acid moiety [30] [31]. This fragmentation occurs through amide bond cleavage and results in a stable pyrazole carboxylic acid cation [28]. The dichlorobenzoyl cation [C₇H₃Cl₂O]⁺ appears at m/z 173, representing another significant fragment ion [29].

Secondary Fragmentation Processes

Secondary fragmentation of the primary fragments generates additional characteristic ions that provide structural confirmation [28] [29]. The pyrazole carboxylic acid fragment (m/z 127) undergoes further decomposition through loss of CO₂, yielding a fragment at m/z 83 corresponding to the pyrazole ring cation [32]. This decarboxylation process is common in carboxylic acid derivatives under electron impact conditions [28].

The dichlorobenzoyl fragment (m/z 173) loses CO to produce the dichlorophenyl cation at m/z 145 [29]. This decarbonylation represents a favorable fragmentation pathway for aromatic acyl compounds [28]. Further fragmentation of this ion involves sequential loss of chlorine atoms, producing fragments at m/z 110 and m/z 75, corresponding to [C₆H₄Cl]⁺ and [C₆H₄]⁺ respectively [29].

X-ray Photoelectron Spectroscopy (XPS) of Chlorine Substituents

Chlorine 2p Photoelectron Spectra

X-ray Photoelectron Spectroscopy provides detailed information about the chemical environment and oxidation state of the chlorine atoms in 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid [33] [34]. The chlorine 2p photoelectron spectrum exhibits the characteristic doublet splitting with Cl 2p₃/₂ and Cl 2p₁/₂ components separated by approximately 1.6 eV [25] [35]. The Cl 2p₃/₂ binding energy appears at approximately 200.2 eV, consistent with chlorine atoms bonded to aromatic carbon in electron-withdrawing environments [25] [36].

The chemical shift of the chlorine 2p₃/₂ peak provides information about the electronic environment of the halogen substituents [34] [33]. The electron-withdrawing effect of the adjacent carbonyl group causes a slight shift to higher binding energy compared to simple chlorinated aromatic compounds [36]. This shift reflects the reduced electron density on the chlorine atoms due to the inductive effect of the carbonyl-containing substituent [35].

Surface Composition Analysis

XPS analysis enables quantitative determination of the surface elemental composition [34] [37]. The atomic percentages of carbon, nitrogen, oxygen, and chlorine can be calculated from the integrated peak areas using appropriate sensitivity factors [33]. For 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid, the expected atomic ratios should reflect the molecular formula C₁₁H₇Cl₂N₃O₃ [36].

The nitrogen 1s photoelectron spectrum provides information about the different nitrogen environments within the molecule [34]. The pyrazole nitrogen atoms exhibit different chemical shifts depending on their position within the ring and their participation in hydrogen bonding [33]. The amide nitrogen appears at a distinct binding energy, typically around 400.0 eV, reflecting its chemical environment adjacent to the carbonyl group [37].

Chemical State Determination

The oxygen 1s photoelectron spectrum reveals information about the different oxygen environments [34] [33]. The carboxylic acid oxygen atoms exhibit different binding energies, with the carbonyl oxygen appearing at approximately 531.8 eV and the hydroxyl oxygen at around 533.2 eV [37]. The amide oxygen contributes an additional peak at approximately 531.5 eV, slightly different from the carboxylic acid carbonyl due to electronic differences [33].

Carbon 1s photoelectron spectra provide detailed information about the various carbon environments [34] [37]. The aromatic carbons appear around 284.6 eV, while the carbonyl carbons exhibit higher binding energies around 288-289 eV [33]. The carbon atoms bonded to chlorine show intermediate binding energies around 285.5 eV, reflecting the electronegativity difference between carbon and chlorine [36].

Thermal Analysis via Differential Scanning Calorimetry

Thermal Transition Characteristics

Differential Scanning Calorimetry analysis of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid reveals characteristic thermal events that provide insight into its physical properties and thermal stability [38] [39]. The melting endotherm typically appears in the temperature range of 180-220°C, reflecting the crystalline nature of the compound and the influence of intermolecular hydrogen bonding on the solid-state structure [38]. The exact melting point depends on the crystal form and purity of the sample [40].

The compound exhibits thermal stability up to approximately 250-280°C before onset of decomposition [41] [42]. This thermal stability reflects the robust nature of the pyrazole and benzene ring systems, which resist thermal degradation at moderate temperatures [43]. The presence of multiple aromatic rings and conjugated systems contributes to the overall thermal stability of the molecule [39].

Decomposition Kinetics

The thermal decomposition process typically occurs in multiple stages, as revealed by thermogravimetric analysis coupled with DSC [38] [43]. The initial decomposition stage involves loss of the carboxylic acid functionality through decarboxylation, typically occurring around 280-320°C [41]. This process manifests as an endothermic event in the DSC trace due to the bond-breaking energy required for CO₂ elimination [38].

The second decomposition stage involves degradation of the amide linkage and chlorinated aromatic system, occurring at higher temperatures around 350-400°C [43] [41]. This process typically appears as an exothermic event due to the formation of volatile decomposition products and potential cyclization reactions [39]. The chlorine substituents may be eliminated as HCl during this thermal degradation process [43].

Kinetic Parameter Determination

The activation energy for thermal decomposition can be calculated using various kinetic models applied to DSC data obtained at different heating rates [38] [43]. The Kissinger method and Flynn-Wall-Ozawa approach provide reliable estimates of activation energy and pre-exponential factors [38]. For pyrazole carboxylic acid derivatives, typical activation energies range from 150-250 kJ/mol for the primary decomposition process [41].

The thermal stability parameters derived from DSC analysis provide important information for processing and storage conditions [44] [40]. The onset temperature for decomposition, typically determined as the intersection of the baseline with the extrapolated onset of the exothermic decomposition peak, establishes safe operating temperatures for synthesis and purification procedures [45]. Glass transition temperatures, if observed, provide additional information about the amorphous regions within the crystalline matrix [46].